2-Methyl-1,3-benzodioxole-2-acetic acid

Übersicht

Beschreibung

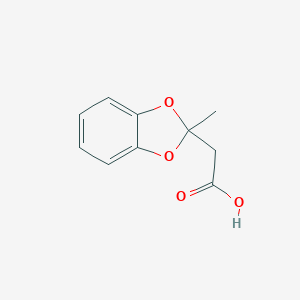

1,3-Benzodioxole-2-acetic acid, 2-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring and an acetic acid group substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl- typically involves the acylation of 1,3-benzodioxole. One common method includes the use of oxalyl chloride in dichloromethane at low temperatures to form the acyl chloride intermediate, which is then reacted with a methyl-substituted acetic acid derivative .

Industrial Production Methods

In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst under controlled temperature conditions to achieve high conversion rates and selectivity . The process is efficient and environmentally friendly, allowing for the recycling of unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole-2-acetic acid, 2-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Electrophilic substitution reactions are common, where the benzodioxole ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxole-2-acetic acid, 2-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Acts as a precursor for the synthesis of bioactive compounds, including plant growth regulators.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- involves its interaction with specific molecular targets. For instance, it acts as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medicinal chemistry, it inhibits cyclooxygenase enzymes, reducing inflammation and exhibiting cytotoxic effects against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the methyl group, leading to different chemical properties and reactivity.

1,3-Benzodioxole-2-acetic acid, 2,2-difluoro-α-oxo-, methyl ester: Contains additional fluorine atoms, which can significantly alter its biological activity and chemical stability.

Uniqueness

1,3-Benzodioxole-2-acetic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an auxin receptor agonist and its potential as a COX inhibitor make it a valuable compound in both agricultural and medicinal research .

Biologische Aktivität

2-Methyl-1,3-benzodioxole-2-acetic acid (MDBA) is a compound of significant interest due to its biological activity, particularly in plant growth regulation and potential therapeutic applications. This article explores its mechanism of action, biochemical properties, and various biological effects, supported by relevant research findings and data.

MDBA primarily functions as an auxin receptor agonist , specifically targeting the Transport Inhibitor Response 1 (TIR1) receptor. Upon binding to TIR1, MDBA mimics the action of natural auxins, leading to a transcriptional response that promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

- Auxin Signaling Pathway : MDBA activates the auxin signaling pathway by enhancing the transcriptional activity of auxin response reporters (e.g., DR5:GUS) .

- Cellular Effects : It influences cellular processes by modulating gene expression related to growth and development, thereby promoting root elongation and overall plant health .

Pharmacokinetics

MDBA exhibits favorable pharmacokinetic properties:

- Absorption : Rapid uptake in plant tissues.

- Distribution : Effective distribution within plant cells, similar to natural auxins.

- Metabolism : Metabolized through pathways that include oxidation and conjugation.

- Excretion : Efficiently excreted from plant systems after exerting its effects .

Plant Growth Regulation

MDBA has been extensively studied for its role as a plant growth regulator. Its effectiveness in promoting root growth is evidenced by various studies:

| Study | Organism | Effect | Reference |

|---|---|---|---|

| 1 | Arabidopsis thaliana | Enhanced root length | |

| 2 | Oryza sativa | Increased root biomass |

Study on Root Growth Promotion

In a controlled experiment, MDBA was applied to Arabidopsis thaliana seedlings. The results indicated a significant increase in root length compared to untreated controls, affirming its role as an auxin mimic.

Anticancer Activity

MDBA has been investigated for its potential anticancer properties. In vitro studies have shown that certain benzodioxole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). MDBA's structural similarity to these derivatives suggests it may also possess similar activities, warranting further investigation .

Comparative Analysis with Similar Compounds

The biological activity of MDBA can be contrasted with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole-5-acetic acid | Lacks methyl group | Different reactivity |

| This compound (with fluorine substitutions) | Enhanced stability | Altered biological activity |

MDBA's unique methyl substitution at the 2-position enhances its stability and interaction with biological targets compared to other derivatives .

Eigenschaften

IUPAC Name |

2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSSMZKVMEGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196169 | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-72-2 | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.